N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-(4-methylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of N-substituted acetamides involves a multi-step process starting with a precursor molecule, which is then transformed through various chemical reactions to yield the desired compound. In the case of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, the precursor 4-chlorophenoxyacetic acid undergoes esterification, hydrazinolysis, and ring closure reactions to form the core 1,3,4-oxadiazole moiety. Subsequent substitution at the thiol position with electrophiles, specifically N-substituted-2-bromoacetamides, in the presence of LiH in a polar aprotic solvent, yields the final N-substituted acetamide derivatives .
Molecular Structure Analysis
The molecular structure of N-substituted acetamides is characterized by the presence of various functional groups and their geometric arrangement. For instance, the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–diaminopyrimidin–2–yl)sulfanyl] acetamide has been studied for its vibrational signatures, which are influenced by the rehybridization and hyperconjugation effects due to the presence of electronegative chlorine atoms and amino pyrimidine substitutions. The non-planar structure between the phenyl and pyrimidine rings, as well as the formation of strong intermolecular and weak intramolecular hydrogen bonds, are key features of these molecules .
Chemical Reactions Analysis
The chemical reactivity of N-substituted acetamides is influenced by the presence of various substituents and functional groups. The synthesized compounds exhibit potential antibacterial activity, which is attributed to the specific substitutions on the oxadiazole moiety. The interaction of these compounds with bacterial strains and enzymes such as α-chymotrypsin has been studied, revealing their mode of action and potential as antibacterial agents . Additionally, the formation of hydrogen bonds, as observed in the structure of 2-Chloro-N-(2,4-dimethylphenyl)acetamide, plays a significant role in the chemical behavior and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides are determined by their molecular structure and the nature of their substituents. Spectroscopic methods such as IR, 1H-NMR, and mass spectrometry are used to characterize these compounds. The presence of intermolecular hydrogen bonds, as seen in the crystal structure of 2-Chloro-N-(4-chlorophenyl)acetamide, affects the melting points, solubility, and other physical properties of these molecules. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also investigated to assess the potential of these compounds as pharmaceutical agents .
Scientific Research Applications
Thermal Degradation Analysis of Sulfinyl Acetamides
A study investigated the thermal degradation of modafinil and its analogs, including sulfinyl acetamides, using gas chromatography-mass spectrometry (GC-MS). This research highlighted the formation of degradation products such as diphenylmethanol and 1,1,2,2-tetraphenylethane (TPE) and addressed challenges in routine GC-MS analysis due to these degradation processes (Dowling et al., 2017).
Metabolism of Chloroacetamide Herbicides
Another study explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological impacts of related compounds on human health (Coleman et al., 2000).
Anticancer Drug Synthesis and Analysis
Research on the synthesis and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, provides a template for the development and evaluation of potential therapeutic agents. The study includes synthesis methods, crystallography, and in silico modeling for targeting specific receptors (Sharma et al., 2018).
Synthesis of α-Bromophenylacetic Acid Derivatives
A publication described the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde, showcasing methodologies applicable in the synthesis and modification of acetamide compounds for various scientific applications (Ogura et al., 1975).
Investigation of N-Deethoxymethylation of Acetochlor
A detailed study on the N-deethoxymethylation of acetochlor by Rhodococcus sp. Strain T3-1 provided insights into the biodegradation of acetamide herbicides, highlighting the role of cytochrome P450 system in the process. This research is pivotal for understanding the environmental fate and potential bioremediation strategies for similar compounds (Wang et al., 2015).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfinylethyl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-22(21)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUQWVXBGGIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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